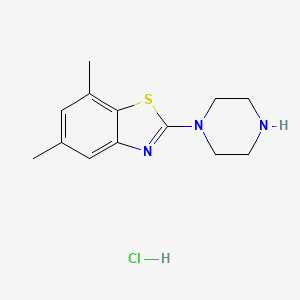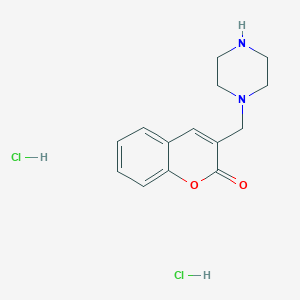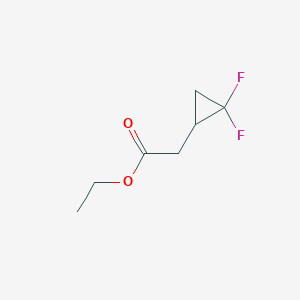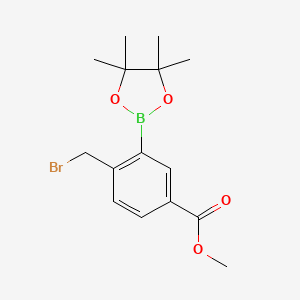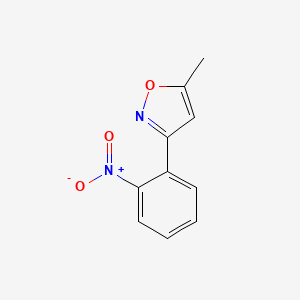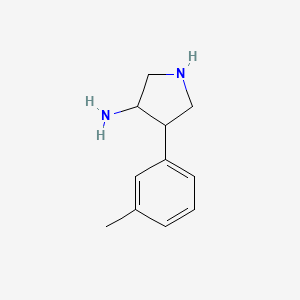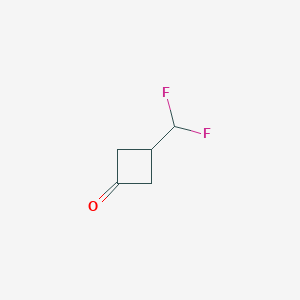
3-(Difluoromethyl)cyclobutan-1-one
Overview
Description
3-(Difluoromethyl)cyclobutan-1-one (CAS: 1461713-56-3) is a cyclic diketone derivative that contains a fluoroalkyl substituent . It has a molecular weight of 120.1 and a formula of C5H6F2O .
Synthesis Analysis
The synthesis of cyclobutanes, such as this compound, involves various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides can yield various substituted aryl cyclopropanes and cyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: O=C1CC(C(F)F)C1 .It is stored at room temperature and shipped at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
3-(Difluoromethyl)cyclobutan-1-one derivatives, notably those involving cyclobutane rings, are pivotal in chemical synthesis and structural analysis. They play a significant role in the construction of complex molecular structures due to their unique chemical properties. For instance, the synthesis and reactions of trifluorovinylferrocene result in cyclobutane derivatives under certain conditions. These derivatives are essential for understanding molecular structures and reactivity patterns, as evidenced by their thorough analysis through methods like X-ray diffraction (Roemer & Lentz, 2008). Similarly, the study of molecular structures, such as 1,1-dicyanocyclobutane, using techniques like gas electron diffraction and ab initio gradient geometry refinements, reveals critical insights into the structural characteristics of cyclobutane derivatives (Dakkouri et al., 1987).
Conformational Analysis and Spectroscopy
NMR spectroscopy and conformational analysis of cyclobutane derivatives provide a deeper understanding of their structural dynamics. For example, the analysis of NMR spectra of various 1,1-difluoro-2,2-dichlorocyclobutanes helps in elucidating the effects of substituents on the conformation of cyclobutane rings. The interpretation of spectral complexities enables the prediction of molecular behavior and structure (Hopkins, 1968).
Medicinal Chemistry and Drug Synthesis
Cyclobutane derivatives are crucial in medicinal chemistry, especially in the synthesis of pharmaceuticals and biologically active compounds. For instance, tandem catalysis involving cyclobutanes has been utilized for asymmetric coupling of ethylene and enynes, resulting in structurally complex cyclobutanes with significant potential in drug synthesis (Pagar & RajanBabu, 2018). Moreover, certain cyclobutane derivatives serve as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, highlighting their significance in therapeutic applications (Liu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-(difluoromethyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-5(7)3-1-4(8)2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWRARKBZEJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




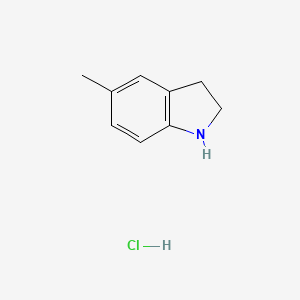
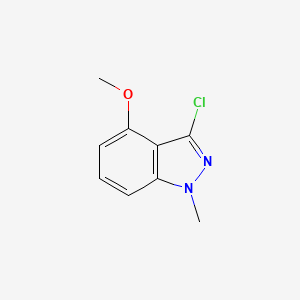
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)
